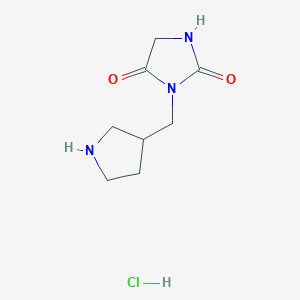

4-(アミノメチル)-2,6-ジフルオロ安息香酸塩酸塩

説明

4-Aminomethylphenylboronic acid hydrochloride is an organic compound with a molecular weight of 187.43 . It’s a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride” are not available, similar compounds like Methyl 4-(aminomethyl)benzoate hydrochloride have been synthesized through esterification reactions .Molecular Structure Analysis

The molecular structure of 4-Aminomethylphenylboronic acid hydrochloride is represented by the linear formula C7H11BClNO2 .Physical And Chemical Properties Analysis

4-Aminomethylphenylboronic acid hydrochloride is a solid substance with a molecular weight of 187.43 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

ボロン酸誘導体の合成

この化合物は、ボロン酸誘導体の合成における前駆体として使用されます。 これらの誘導体は、有機化学における炭素-炭素結合形成に広く用いられる鈴木・宮浦カップリング反応において重要な役割を果たします .

センシングメカニズムの開発

構造内のボロン酸基により、さまざまな分析物のセンシングメカニズムを開発することができます。 これは、ボロン酸が糖や他のジオールと可逆的な共有結合性複合体を形成する能力によるものであり、糖尿病のモニタリングと管理に役立ちます .

プロテオミクス研究

プロテオミクスでは、この化合物はペプチドやタンパク質の修飾に使用できます。 この修飾により、タンパク質の機能と相互作用をより深く理解することができ、生物学的システムや疾患病態の研究において基礎となります .

創薬

この化合物に存在するフッ素原子は、医薬品化学において貴重な部分構造です。 フッ素化された化合物は、しばしば代謝安定性を向上させ、潜在的な薬物候補の生物活性を変えることができます .

材料科学への応用

この化合物は、その独特の化学構造により、新しい材料の創製に利用できます。 ポリマーへの組み込みにより、強度や耐薬品性などの特定の特性を持つ材料を開発することができます .

触媒

アミノメチル基は配位子として作用し、金属に結合してさまざまな化学反応で使用される触媒を形成します。 これらの触媒は特定の反応に合わせて調整することができ、より効率的で選択的なプロセスを実現できます .

生体結合技術

この化合物は、生体結合に使用できます。生体結合とは、標識や固定化を目的として、生体分子に化合物を結合させることです。 これは、診断アッセイやバイオテクノロジーアプリケーションの開発において特に有用です .

環境モニタリング

この化合物は、特定の物質との反応性から、環境モニタリングに使用できます。 汚染物質やその他の有害物質を検出するセンサーの一部となり、環境保護活動に貢献できます .

Safety and Hazards

生化学分析

Biochemical Properties

4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which can influence the enzyme’s activity and stability. Additionally, 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .

Cellular Effects

The effects of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in critical cellular functions .

Molecular Mechanism

At the molecular level, 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride may inhibit the activity of certain dehydrogenases by competing with their natural substrates, thereby affecting metabolic flux. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods or under harsh environmental conditions. The long-term effects of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating the activity of enzymes such as aminotransferases and dehydrogenases. Additionally, 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride can affect the synthesis and degradation of specific biomolecules, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Subcellular Localization

The subcellular localization of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride may accumulate in the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .

特性

IUPAC Name |

4-(aminomethyl)-2,6-difluorobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(3-11)2-6(10)7(5)8(12)13;/h1-2H,3,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYWZRRXWHDFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

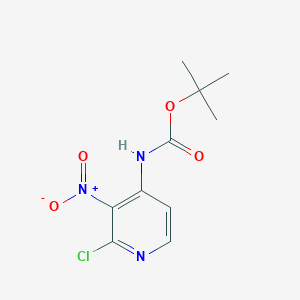

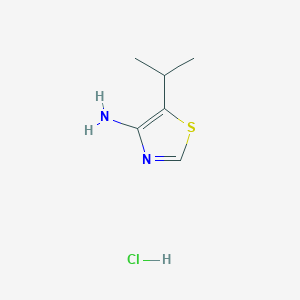

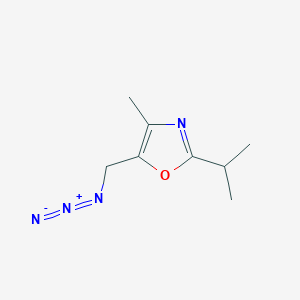

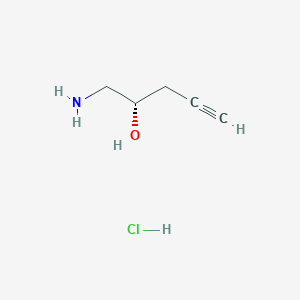

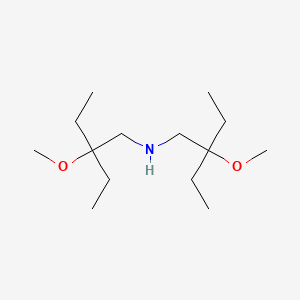

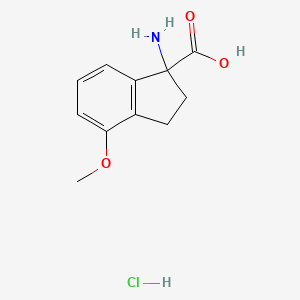

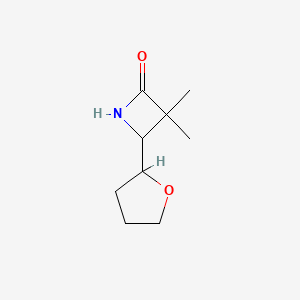

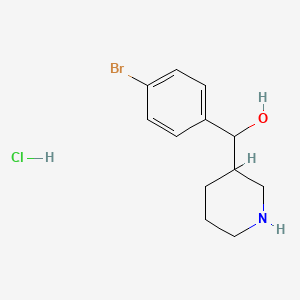

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)

![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)

![1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1382481.png)